2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol
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Overview
Description
2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a chloro group, and a hydroxyl group attached to a biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride or iron in hydrochloric acid.
Hydroxylation: Finally, the hydroxyl group is introduced through hydroxylation reactions using reagents such as sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Coupling Reactions: The biphenyl structure can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups such as ketones, amines, or ethers.
Scientific Research Applications
2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the biphenyl structure can intercalate into hydrophobic regions of proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Methyl-1,1’-biphenyl: Lacks the chloro and amino groups, resulting in different chemical properties.
2-Amino-1,1’-biphenyl: Lacks the chloro and hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H12ClNO |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-amino-3-chlorophenyl)-6-methylphenol |
InChI |
InChI=1S/C13H12ClNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3 |
InChI Key |
VBYUBEMEZPTSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)N)O |
Origin of Product |
United States |
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